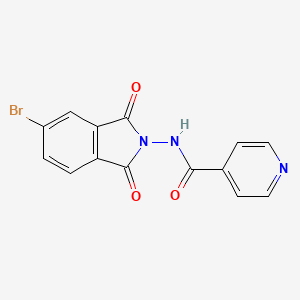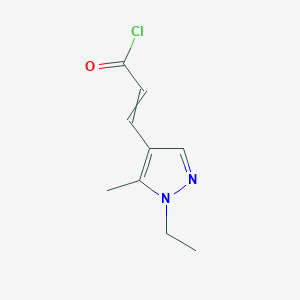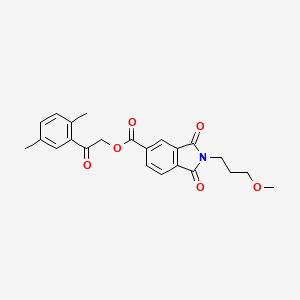
N-(5-bromo-1,3-dioxoisoindol-2-yl)pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-bromo-1,3-dioxoisoindol-2-yl)pyridine-4-carboxamide is a complex organic compound that belongs to the class of isoindoline derivatives. This compound is characterized by the presence of a bromine atom at the 5th position of the isoindoline ring, a dioxo group at the 1st and 3rd positions, and a pyridine-4-carboxamide moiety. Isoindoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-1,3-dioxoisoindol-2-yl)pyridine-4-carboxamide typically involves the following steps:
Formation of the Dioxoisoindoline Core: The dioxo groups at the 1st and 3rd positions can be introduced through oxidation reactions using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Coupling with Pyridine-4-carboxamide: The final step involves the coupling of the brominated dioxoisoindoline with pyridine-4-carboxamide. This can be achieved through amide bond formation reactions using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and oxidation processes, followed by efficient coupling reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N-(5-bromo-1,3-dioxoisoindol-2-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The dioxo groups can participate in redox reactions, leading to the formation of reduced or oxidized derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide (NaN3), thiourea, or alkoxides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium dichromate (K2Cr2O7).
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Formation of substituted isoindoline derivatives.
Oxidation and Reduction Reactions: Formation of oxidized or reduced isoindoline derivatives.
Hydrolysis: Formation of pyridine-4-carboxylic acid and the corresponding amine.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.
作用机制
The mechanism of action of N-(5-bromo-1,3-dioxoisoindol-2-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: The compound may influence various cellular pathways, including signal transduction, gene expression, and metabolic processes.
相似化合物的比较
Similar Compounds
N-(5-chloro-1,3-dioxoisoindol-2-yl)pyridine-4-carboxamide: Similar structure with a chlorine atom instead of bromine.
N-(5-fluoro-1,3-dioxoisoindol-2-yl)pyridine-4-carboxamide: Similar structure with a fluorine atom instead of bromine.
N-(5-iodo-1,3-dioxoisoindol-2-yl)pyridine-4-carboxamide: Similar structure with an iodine atom instead of bromine.
Uniqueness
N-(5-bromo-1,3-dioxoisoindol-2-yl)pyridine-4-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity, biological activity, and physicochemical properties. The bromine atom can participate in specific interactions, such as halogen bonding, which may enhance the compound’s binding affinity to molecular targets.
属性
分子式 |
C14H8BrN3O3 |
|---|---|
分子量 |
346.13 g/mol |
IUPAC 名称 |
N-(5-bromo-1,3-dioxoisoindol-2-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C14H8BrN3O3/c15-9-1-2-10-11(7-9)14(21)18(13(10)20)17-12(19)8-3-5-16-6-4-8/h1-7H,(H,17,19) |
InChI 键 |
UYOIVAFXMJXUEF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1Br)C(=O)N(C2=O)NC(=O)C3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-Chlorophenyl)-3-[4-(3,5-dimethyl-1,2-oxazol-4-yl)benzoyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B12469294.png)
![2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[4-(diphenylmethyl)piperazin-1-yl]ethanone](/img/structure/B12469304.png)

![2-(3-Methoxyphenyl)-2-oxoethyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate](/img/structure/B12469312.png)
![N-[2-(Dimethylamino)ethyl]-1-(4-methylphenyl)pyrazolo[3,4-D]pyrimidin-4-amine](/img/structure/B12469318.png)

![4-methoxy-N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-(morpholin-4-ylcarbonyl)benzenesulfonamide](/img/structure/B12469320.png)
![1,3,5-Trimethyl-2-{[4-(trifluoromethyl)phenyl]sulfonyl}benzene](/img/structure/B12469323.png)

![4-[(dimethylamino)methyl]-2,5-diphenyl-1H-pyrrole-3-carbaldehyde](/img/structure/B12469337.png)
![[3-({4-[(2-Amino-3-chloropyridin-4-yl)oxy]-3-fluorophenyl}carbamoyl)-5-(4-fluorophenyl)-4-oxopyridin-1-yl]methoxyphosphonic acid; bis(tris buffer)](/img/structure/B12469340.png)

![[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid;dihydrate](/img/structure/B12469357.png)
![2-(3-Nitrophenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12469366.png)
